Aculeximycin
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Description
Aculeximycin is a natural product found in Kutzneria albida with data available.
Scientific Research Applications
Antibiotic Production and Purification
Aculeximycin (ACM), identified as a product of the actinomycete Streptosporangium albidum, is a glycosidic antibiotic with insecticidal properties. It is isolated using a combination of chromatographic techniques and has been characterized for its molecular structure, including its glycosidic bonds and hemiketal ring (Murata et al., 1989).
Antimicrobial and Larvicidal Properties
This compound exhibits significant antimicrobial activities against various bacteria, yeasts, molds, and strong larvicidal activity against mosquito larvae (Ikemoto et al., 1983).
Structural Characteristics
The structure of this compound includes a 30-membered polyhydroxy lactone ring and an oligosaccharide, placing it in a new class of macrolide antibiotics. Its structure is related to sporaviridins but distinct from polyol macrolides produced by Streptomyces (Murata et al., 1995).
Uncoupling Mechanism in Mitochondria
Research has shown that this compound can uncouple oxidative phosphorylation in rat-liver mitochondria, indicating its ability to enhance permeability of the mitochondrial membrane. This uncoupling activity is partly due to its interaction with the Pi/H+ symporter and is unique among naturally occurring antibiotics (Miyoshi et al., 1996).
Synthetic Studies
Efforts to synthesize parts of the this compound molecule have been made, with the successful creation of its C24-C40 segment. This synthesis utilized methods like Kobayashi aldol reactions and epoxide rearrangements, contributing to the understanding of this compound's complex structure (Kato et al., 2015).
Production and Taxonomy of Producing Organism
The production of this compound by Streptosporangium albidum and its taxonomy have been studied. The highest antibiotic titer obtained was 1,250 micrograms/ml in a conventional submerged culture (Ikemoto et al., 1983).
Properties
CAS No. |
87912-51-4 |
---|---|
Molecular Formula |
C81H144N2O33 |
Molecular Weight |
1674 g/mol |
IUPAC Name |
(1R,3R,4S,7R,9S,11E,15S,17E,19S,20R,21R,23R,24S,25R,29S,30R)-15-[(E,2R,3S,6R,7S,8S,9R)-9-[(2R,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6-ethyl-3,7-dihydroxy-8-methyldodec-4-en-2-yl]-3-[(2R,3R,4S,5R,6R)-4-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-12-ethyl-1,7,9,19,23,25,29,30-octahydroxy-4,18,20,24-tetramethyl-21-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14,31-dioxabicyclo[25.3.1]hentriaconta-11,17-dien-13-one |
InChI |
InChI=1S/C81H144N2O33/c1-15-18-55(109-61-33-80(14,83)74(101)44(13)106-61)39(8)63(92)45(16-2)22-25-51(87)38(7)56-26-20-36(5)62(91)40(9)57(111-78-71(100)69(98)67(96)59(34-84)113-78)31-53(89)37(6)52(88)28-49-29-54(90)75(102)81(104,116-49)32-58(35(4)19-23-47(85)27-48(86)24-21-46(17-3)76(103)110-56)112-79-73(115-77-70(99)68(97)65(94)42(11)107-77)72(66(95)43(12)108-79)114-60-30-50(82)64(93)41(10)105-60/h20-22,25,35,37-45,47-75,77-79,84-102,104H,15-19,23-24,26-34,82-83H2,1-14H3/b25-22+,36-20+,46-21+/t35-,37-,38+,39+,40-,41+,42+,43+,44-,45+,47+,48-,49?,50+,51-,52+,53+,54-,55+,56-,57+,58+,59+,60-,61-,62+,63+,64+,65+,66+,67+,68-,69-,70+,71-,72-,73+,74+,75+,77-,78+,79-,80-,81+/m0/s1 |
InChI Key |
VJKZKLDZOAFAEE-HVJLGTRBSA-N |
Isomeric SMILES |
CCC[C@H]([C@@H](C)[C@H]([C@H](CC)/C=C/[C@@H]([C@@H](C)[C@@H]1C/C=C(/[C@H]([C@H]([C@@H](C[C@H]([C@H]([C@@H](CC2C[C@@H]([C@H]([C@](O2)(C[C@H]([C@H](CC[C@H](C[C@H](C/C=C(/C(=O)O1)\CC)O)O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O)O[C@H]4C[C@H]([C@@H]([C@H](O4)C)O)N)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C)O)O)O)O)O)O)O)C)O)O[C@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)\C)O)O)O[C@H]7C[C@]([C@@H]([C@@H](O7)C)O)(C)N |
SMILES |
CCCC(C(C)C(C(CC)C=CC(C(C)C1CC=C(C(C(C(CC(C(C(CC2CC(C(C(O2)(CC(C(CCC(CC(CC=C(C(=O)O1)CC)O)O)C)OC3C(C(C(C(O3)C)O)OC4CC(C(C(O4)C)O)N)OC5C(C(C(C(O5)C)O)O)O)O)O)O)O)C)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)O)OC7CC(C(C(O7)C)O)(C)N |
Canonical SMILES |
CCCC(C(C)C(C(CC)C=CC(C(C)C1CC=C(C(C(C(CC(C(C(CC2CC(C(C(O2)(CC(C(CCC(CC(CC=C(C(=O)O1)CC)O)O)C)OC3C(C(C(C(O3)C)O)OC4CC(C(C(O4)C)O)N)OC5C(C(C(C(O5)C)O)O)O)O)O)O)O)C)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)O)OC7CC(C(C(O7)C)O)(C)N |
Synonyms |
aculeximycin |
Origin of Product |
United States |
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